(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 102069-84-1
VCID: VC20769011
InChI: InChI=1S/C14H19NO3/c1-17-10-11-6-5-9-15(11)14(16)12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3/t11-/m0/s1
SMILES: COCC1CCCN1C(=O)C2=CC=CC=C2OC
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol

(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine

CAS No.: 102069-84-1

Cat. No.: VC20769011

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine - 102069-84-1

Specification

CAS No. 102069-84-1
Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
IUPAC Name [(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
Standard InChI InChI=1S/C14H19NO3/c1-17-10-11-6-5-9-15(11)14(16)12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3/t11-/m0/s1
Standard InChI Key CECTWDBFDAJIEO-NSHDSACASA-N
Isomeric SMILES COC[C@@H]1CCCN1C(=O)C2=CC=CC=C2OC
SMILES COCC1CCCN1C(=O)C2=CC=CC=C2OC
Canonical SMILES COCC1CCCN1C(=O)C2=CC=CC=C2OC

Introduction

(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine is a chiral compound with a specific stereochemistry, indicated by the "(S)-" notation, which signifies its configuration at the chiral center. This compound is a derivative of pyrrolidine, a five-membered ring structure containing nitrogen, and is further modified with a 2-methoxybenzoyl group and a methoxymethyl group. The CAS number for this compound is 102069-84-1 .

Applications and Uses

(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine is often used as a key intermediate in organic synthesis, particularly in the construction of complex molecules where stereochemical control is crucial. It can serve as a chiral building block in asymmetric synthesis, contributing to the formation of optically active compounds. This compound is also relevant in the synthesis of pharmaceuticals and other biologically active molecules due to its ability to introduce specific stereochemistry into target molecules .

Synthesis and Preparation

The synthesis of (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine typically involves the reaction of a chiral pyrrolidine derivative with a 2-methoxybenzoyl chloride or similar reagent. The chiral pyrrolidine derivative itself can be prepared through various methods, including asymmetric synthesis techniques or resolution of racemic mixtures .

Research Findings

Research on (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine highlights its utility in stereocontrolled synthesis. The compound's chiral nature makes it valuable for constructing complex molecules with specific stereochemistry, which is essential for biological activity in many pharmaceuticals. Additionally, its role in the synthesis of natural products and other biologically active compounds underscores its importance in modern organic chemistry .

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